REACTION_SMILES
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[CH2:10]([CH2:11][CH2:12][CH3:13])[NH2:14].[CH2:15]([CH2:16][CH2:17][CH3:18])[NH:19][c:20]1[n:21][c:22]([Cl:31])[n:23][c:24]([NH:26][CH2:27][CH2:28][CH2:29][CH3:30])[n:25]1.[CH3:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[CH3:39][C:40]#[N:41].[Cl:1][c:2]1[n:3][c:4]([Cl:5])[n:6][c:7]([Cl:8])[n:9]1.[OH2:42]>>[CH2:10]([CH2:11][CH2:12][CH3:13])[NH:14][c:22]1[n:21][c:20]([NH:19][CH2:15][CH2:16][CH2:17][CH3:18])[n:25][c:24]([NH:26][CH2:27][CH2:28][CH2:29][CH3:30])[n:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCNc1nc(Cl)nc(NCCCC)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)nc(Cl)n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCCNc1nc(NCCCC)nc(NCCCC)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |